H1 Receptor Binding Affinity: Epinastine vs. Ketotifen, Azelastine, and Olopatadine
Epinastine exhibits an H1 receptor Ki (IC50) of 9.8 nM, which is 3.3-fold weaker than ketotifen (Ki = 1.3 nM) and approximately 3-fold stronger than olopatadine (Ki = 32 nM) [1]. In direct comparative binding studies using guinea pig ileum, epinastine demonstrated slightly lower potency than ketotifen but greater potency than azelastine in inhibiting histamine-induced contraction [2].
| Evidence Dimension | H1 Receptor Binding Affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 9.8 nM (reported as IC50*) |
| Comparator Or Baseline | Ketotifen (Ki = 1.3 nM); Olopatadine (Ki = 32 nM); Azelastine (Ki = 6.8 nM) |
| Quantified Difference | Epinastine is ~7.5x weaker than ketotifen, ~3.3x stronger than olopatadine, and ~1.4x weaker than azelastine in H1 binding affinity. |
| Conditions | Receptor binding assay; Ki calculated using Cheng-Prussof equation. *Epinastine value reported as IC50. |
Why This Matters
Epinastine's intermediate H1 affinity distinguishes it from both high-potency (ketotifen) and low-potency (olopatadine) analogs, informing compound selection based on desired receptor engagement profiles.
- [1] PMC3650982 Table 3. H1 Antagonist receptor affinities. Ki values for H1, H2, and H3 receptors. View Source
- [2] Mita H, Shida T. Comparison of anti-allergic activities of the histamine H1 receptor antagonists epinastine, ketotifen and oxatomide in human leukocytes. Arzneimittelforschung. 1995 Jan;45(1):36-40. View Source
